2-Amino-2-methylhexan-1-ol Hydrochloride: An In-Depth Technical Guide on Discovery, Synthesis, and Application
2-Amino-2-methylhexan-1-ol Hydrochloride: An In-Depth Technical Guide on Discovery, Synthesis, and Application
Executive Summary
2-Amino-2-methylhexan-1-ol hydrochloride is an essential aliphatic amino alcohol widely utilized in modern organic synthesis and pharmaceutical development. Characterized by a sterically hindered quaternary stereocenter bearing both an amino and a methyl group, this molecule serves as a critical building block for synthesizing chiral oxazolidines, sphingolipid analogs, and complex active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic synthesis pathways, and field-proven experimental protocols.
Molecular Architecture & Physicochemical Profile
Understanding the baseline physicochemical properties of 2-amino-2-methylhexan-1-ol hydrochloride is critical for downstream applications, particularly regarding its solubility and stability during complex multi-step syntheses.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Amino-2-methylhexan-1-ol hydrochloride |
| CAS Number | 147156-63-6 (Racemate)[1] |
| Molecular Formula | C₇H₁₈ClNO |
| Molecular Weight | 167.68 g/mol [1] |
| Physical Form | White to off-white crystalline powder[1] |
| Storage Conditions | Room temperature, inert atmosphere[2] |
Synthetic Methodology: The Nitroaldol (Henry) Pathway
The de novo synthesis of 2-amino-2-alkyl-1-alkanols requires the precise construction of a quaternary carbon center. The most robust, scalable, and atom-economical route relies on the base-catalyzed followed by catalytic hydrogenation[3]. This two-stage approach allows for the efficient functionalization of simple nitroalkanes into highly versatile amino alcohols[4].
Synthetic workflow from 2-nitrohexane to 2-amino-2-methylhexan-1-ol hydrochloride.
Mechanistic Insights
The synthesis initiates with the hydroxymethylation of 2-nitrohexane. A catalytic amount of base (e.g., triethylamine or sodium hydroxide) deprotonates the acidic α-proton of 2-nitrohexane. This generates a resonance-stabilized nitronate anion, a potent carbon nucleophile. The nitronate anion subsequently attacks the highly electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is protonated by the solvent or conjugate acid to yield 2-methyl-2-nitrohexan-1-ol.
Mechanistic pathway of the base-catalyzed Henry (nitroaldol) reaction.
Following the formation of the nitro alcohol, the tertiary nitro group must be reduced to a primary amine. This is achieved via catalytic hydrogenation. The choice of catalyst is critical here: while Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it carries a high risk of inducing hydrogenolysis of the adjacent primary hydroxyl group. Therefore, Raney Nickel is employed as the catalyst of choice, as it selectively reduces aliphatic nitro groups to amines without cleaving the sterically hindered C-OH bond[5].
Experimental Protocols
As a self-validating system, each step in the synthesis of 2-amino-2-methylhexan-1-ol hydrochloride is designed with built-in analytical checkpoints to ensure high fidelity and yield.
Protocol A: Synthesis of 2-Methyl-2-nitrohexan-1-ol
Objective: Hydroxymethylation of 2-nitrohexane via the Henry reaction. Reagents: 2-Nitrohexane (1.0 eq), Formaldehyde (37% aqueous solution, 1.2 eq), Sodium Hydroxide (0.05 eq), Ethanol (solvent). Procedure:
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Dissolve 2-nitrohexane in ethanol and cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents the highly exothermic nitroaldol condensation from causing side reactions like the Cannizzaro reaction or excessive polymerization of formaldehyde.
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Add the formaldehyde solution, followed by the dropwise addition of the base catalyst.
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Stir the mixture at room temperature for 4-6 hours.
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Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1 v/v) mobile phase. The disappearance of the UV-inactive 2-nitrohexane spot (visualized via KMnO₄ stain) and the emergence of a more polar, lower-Rf spot confirms the formation of the nitro alcohol.
Protocol B: Reduction to 2-Amino-2-methylhexan-1-ol
Objective: Catalytic hydrogenation of the tertiary nitro group. Reagents: 2-Methyl-2-nitrohexan-1-ol (1.0 eq), Raney Nickel (10% w/w), Methanol (solvent), Hydrogen gas. Procedure:
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Transfer the crude 2-methyl-2-nitrohexan-1-ol into a high-pressure hydrogenation autoclave and dissolve in methanol.
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Carefully add the Raney Nickel catalyst slurry. Causality: Raney Nickel efficiently reduces aliphatic nitro groups to primary amines without triggering the hydrogenolysis of the adjacent hydroxyl group[5].
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Purge the vessel with nitrogen, then pressurize with H₂ gas to 50-60 psi. Stir vigorously at 40 °C until hydrogen uptake ceases.
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Validation Checkpoint: The reaction is a self-validating system indicated by the cessation of hydrogen pressure drop. For quantitative validation, analyze an aliquot via GC-MS; the complete disappearance of the nitro compound's molecular ion peak and the appearance of the amine peak confirms quantitative reduction.
Protocol C: Hydrochloride Salt Formation and Crystallization
Objective: Conversion of the free base to a stable hydrochloride salt. Reagents: 2-Amino-2-methylhexan-1-ol (free base), Anhydrous HCl in Diethyl Ether (2.0 M). Procedure:
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Filter the hydrogenation mixture through a pad of Celite to remove the Raney Nickel catalyst. (Caution: Raney Nickel is highly pyrophoric; keep the filter cake wet at all times).
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Concentrate the filtrate under reduced pressure to isolate the crude free base amine.
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Dissolve the free base in anhydrous diethyl ether and cool to 0 °C.
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Slowly add the ethereal HCl solution dropwise until the pH reaches 2-3. Causality: The free amine is a viscous, hygroscopic liquid prone to atmospheric oxidation. Converting it to the HCl salt dramatically improves its shelf-life, handling characteristics, and solubility in aqueous media.
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Validation Checkpoint: The success of the salt formation is immediately validated by the precipitation of a white crystalline solid[1]. Further validation is achieved by isolating the crystals via vacuum filtration, drying under an inert atmosphere, and measuring the melting point. ¹H-NMR (in D₂O) should confirm the absence of organic solvents and the correct integration of the protonated amine.
References
- Dow Global Technologies LLC. "Aminoalcohol and biocide compositions for aqueous based systems". European Patent Office, EP3135109A1.
- Angus Chemical Co. "Nitrated hydrocarbons, derivatives, and processes for their manufacture". United States Patent and Trademark Office, US10377771B2.
Sources
- 1. 2-amino-2-methylhexan-1-ol hydrochloride | 147156-63-6 [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. EP3135109A1 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 5. US10377771B2 - Nitrated hydrocarbons, derivatives, and processes for their manufacture - Google Patents [patents.google.com]
